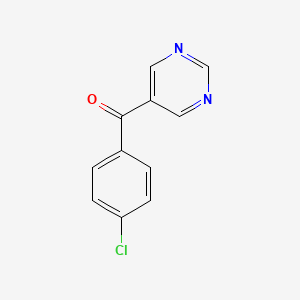

(4-Chlorophenyl)(pyrimidin-5-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyrimidin-5-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWRULLIEOEBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545798 | |

| Record name | (4-Chlorophenyl)(pyrimidin-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103686-55-1 | |

| Record name | (4-Chlorophenyl)-5-pyrimidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103686-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(pyrimidin-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for (4-Chlorophenyl)(pyrimidin-5-yl)methanone

The primary challenge in synthesizing this compound lies in the coupling of an electron-deficient pyrimidine (B1678525) ring with the 4-chlorophenyl group. Established methods such as cross-coupling reactions and acylation reactions are the most plausible routes.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a primary strategy for the synthesis of aryl-heteroaryl ketones.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two main disconnection approaches can be envisioned:

Route A: Coupling of pyrimidine-5-boronic acid or its ester with 4-chlorobenzoyl chloride. This approach directly forms the desired ketone. The use of acyl halides as coupling partners in Suzuki-Miyaura reactions is a known method for ketone synthesis. wikipedia.org

Route B: Coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-iodopyrimidine) with 4-chlorophenylboronic acid to form 5-(4-chlorophenyl)pyrimidine, followed by oxidation of a suitable precursor at the benzylic position. However, a more direct approach would be a carbonylative Suzuki coupling.

Microwave-assisted Suzuki-Miyaura coupling has been shown to be effective for the synthesis of 4-arylpyrimidines from 4-pyrimidyl tosylates in water, suggesting that similar conditions could be adapted for 5-substituted pyrimidines. d-nb.info The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. derpharmachemica.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org The synthesis of this compound via Negishi coupling could proceed as follows:

Route C: Reaction of a 5-halopyrimidine with a (4-chlorophenyl)zinc halide in the presence of a palladium catalyst. Subsequent carbonylation or oxidation would be required.

Route D: A more direct approach involves the coupling of a pyrimidin-5-ylzinc halide with 4-chlorobenzoyl chloride. The development of a scalable Negishi cross-coupling for the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) highlights the industrial applicability of this method for heteroaryl coupling. acs.org

Table 1: Comparison of Plausible Cross-Coupling Reactions for this compound Synthesis

| Reaction | Pyrimidine Precursor | 4-Chlorophenyl Precursor | Catalyst/Reagents | Key Advantages | Potential Challenges |

| Suzuki-Miyaura | Pyrimidine-5-boronic acid | 4-Chlorobenzoyl chloride | Pd catalyst, Base | Commercially available precursors, mild conditions | Potential for decarbonylation of acyl chloride |

| Suzuki-Miyaura | 5-Halopyrimidine | 4-Chlorophenylboronic acid | Pd catalyst, Base, CO | Direct carbonylation possible | Requires CO gas, potential side reactions |

| Negishi | 5-Halopyrimidine | (4-Chlorophenyl)zinc halide | Pd or Ni catalyst | High functional group tolerance | Preparation of organozinc reagent |

| Negishi | Pyrimidin-5-ylzinc halide | 4-Chlorobenzoyl chloride | Pd or Ni catalyst | Direct ketone formation | Moisture sensitivity of organozinc reagent |

Acylation Reactions (e.g., Friedel-Crafts, Ester/Amide-Mediated)

Friedel-Crafts Acylation: The direct Friedel-Crafts acylation of pyrimidine with 4-chlorobenzoyl chloride is expected to be challenging. Pyrimidine is an electron-deficient heterocycle, which makes it a poor substrate for electrophilic aromatic substitution. wikipedia.org The reaction would likely require harsh conditions and may result in low yields and poor regioselectivity. Intramolecular Friedel-Crafts cyclization has been used to synthesize fused pyrimidine systems, but intermolecular reactions on the pyrimidine ring itself are less common. organic-chemistry.org

Ester/Amide-Mediated Acylation: An alternative to direct acylation involves the use of a directed metalation approach. A 5-lithiopyrimidine, generated by halogen-metal exchange from a 5-halopyrimidine, could react with 4-chlorobenzaldehyde (B46862) followed by oxidation of the resulting secondary alcohol to the ketone. This method circumvents the issues associated with direct Friedel-Crafts acylation. The synthesis of 5-substituted pyrimidine nucleosides has been achieved through such lithiation strategies. nih.gov Another approach could involve the reaction of 5-lithiopyrimidine with a suitable 4-chlorobenzoyl derivative, such as an ester or an amide. Palladium-catalyzed cross-coupling of esters with organoboron compounds has been reported as a method for ketone synthesis. organic-chemistry.org

Multistep Synthetic Sequences

Multistep synthetic sequences can provide access to this compound, often involving the initial construction of a functionalized pyrimidine ring followed by elaboration. A plausible sequence could involve:

Synthesis of a 5-functionalized pyrimidine: For example, the preparation of pyrimidine-5-carbaldehyde (B119791). This can be achieved through the oxidation of 5-methylpyrimidine (B16526) or 5-hydroxymethylpyrimidine. thieme-connect.com

Formation of the ketone: The pyrimidine-5-carbaldehyde can then be reacted with a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to yield a secondary alcohol.

Oxidation: Subsequent oxidation of the alcohol would afford the target ketone, this compound.

The synthesis of various pyrimidine derivatives often starts from simple precursors like 1,3-dicarbonyl compounds and amidines. bu.edu.eg

Optimization Strategies for Yield and Selectivity

Optimizing the synthesis of this compound is crucial for practical applications. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For cross-coupling reactions , the following factors are critical for optimization:

Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated phosphine (B1218219) ligand can significantly impact reaction efficiency and selectivity. For instance, in Suzuki-Miyaura couplings, bulky electron-rich phosphine ligands often improve the catalytic activity. researchgate.net

Base and Solvent: The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane, toluene, DMF, or greener solvents) is crucial for both solubility and reactivity. acs.org

Reaction Conditions: Parameters such as temperature and reaction time need to be carefully controlled to maximize yield and minimize the formation of byproducts. Microwave irradiation can often accelerate the reaction and improve yields. mdpi.com

In acylation reactions involving organometallic intermediates, optimization would focus on:

Temperature Control: Low temperatures are often required during the formation and reaction of the highly reactive organolithium or Grignard reagents to prevent side reactions.

Stoichiometry: Precise control of the stoichiometry of the reagents is necessary to avoid the formation of undesired byproducts.

Stereoselective and Asymmetric Synthesis Approaches

This compound itself is an achiral molecule. Therefore, stereoselective and asymmetric synthesis approaches are not directly applicable to its preparation. However, these concepts become relevant if the target is a chiral derivative of this compound, or if the ketone functionality is to be stereoselectively reduced to a chiral alcohol.

Stereoselective Reduction: The ketone group of this compound can be reduced to a secondary alcohol. The use of chiral reducing agents or catalysts can achieve this transformation with high enantioselectivity. wikipedia.org Common methods include:

Catalytic Asymmetric Hydrogenation: Using chiral transition metal catalysts (e.g., Ru-, Rh-, Ir-based) with chiral ligands.

Asymmetric Transfer Hydrogenation: Employing a chiral catalyst and a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org

Enzyme-catalyzed reduction: Using ketoreductases for highly selective reductions.

The stereoselective reduction of aryl ketones has been a subject of extensive research, with various methods providing high levels of enantiomeric excess. organic-chemistry.org

Sustainable and Green Chemistry Considerations in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for environmentally responsible chemical production.

Key considerations include:

Solvent Selection: Replacing hazardous organic solvents like DMF, NMP, and dioxane with greener alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) is a primary goal. nih.govacsgcipr.org Suzuki-Miyaura reactions have been successfully performed in aqueous media. acsgcipr.orginovatus.es

Catalyst Choice: Utilizing more abundant and less toxic base metals like nickel or iron as catalysts instead of precious metals like palladium can improve the sustainability of cross-coupling reactions. nih.gov Heterogeneous catalysts that can be easily recovered and reused are also preferred. acsgcipr.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com The energy efficiency of ketone synthesis is an important factor in large-scale production. quora.comresearchgate.netbmj.comnih.gov

Atom Economy: Designing synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a core principle of green chemistry. Cross-coupling and direct C-H activation reactions are often more atom-economical than classical multi-step sequences.

Recent advancements in photocatalysis and electrochemistry also offer promising green alternatives for inducing chemical transformations under mild conditions. acs.org

Process Chemistry Aspects and Scale-Up Investigations

The successful transition of a synthetic route for this compound from laboratory-scale preparation to industrial-scale production necessitates a thorough evaluation of process chemistry principles. Key considerations in this scale-up investigation include reaction efficiency, cost of goods, operational safety, and environmental impact. While specific large-scale manufacturing processes for this exact molecule are not extensively detailed in publicly available literature, an analysis of scalable methodologies for the synthesis of related pyrimidine ketones and aryl ketones allows for a prospective discussion of the relevant process chemistry aspects.

Two plausible synthetic strategies for the large-scale production of this compound are the Grignard reaction involving a pyrimidine-5-carbonitrile or a related derivative with a 4-chlorophenylmagnesium halide, and the Friedel-Crafts acylation of a pyrimidine substrate with 4-chlorobenzoyl chloride. The process chemistry and scale-up investigations for each of these hypothetical routes present distinct challenges and optimization opportunities.

Grignard Reaction Route: Process Optimization and Scale-Up

A potential scalable synthesis involves the reaction of a suitable 5-substituted pyrimidine, such as 5-cyanopyrimidine (B126568) or a pyrimidine-5-carboxylic acid ester, with a Grignard reagent derived from a 4-chlorohalobenzene. The scale-up of Grignard reactions is a well-established industrial practice, particularly in the pharmaceutical sector, but requires careful control of reaction parameters to ensure safety and maximize yield and purity.

One of the primary challenges in scaling up Grignard reactions is the management of the highly exothermic nature of the reaction. In a large-scale batch reactor, inefficient heat dissipation can lead to localized hot spots, increasing the risk of thermal runaway and the formation of undesirable byproducts. To mitigate this, process optimization studies would focus on controlled addition rates of the Grignard reagent, efficient reactor cooling systems, and potentially the use of flow chemistry. Continuous flow reactors offer significant advantages for exothermic reactions by providing superior heat and mass transfer, which can lead to improved reaction control, higher yields, and enhanced safety.

The choice of solvent is another critical factor in the process development of a Grignard-based synthesis. While tetrahydrofuran (B95107) (THF) is commonly used in laboratory-scale Grignard reactions, its relatively low boiling point and potential for peroxide formation can pose challenges on a larger scale. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has emerged as a viable alternative in industrial applications due to its higher boiling point, which allows for a wider operating temperature range, and its reduced tendency to form peroxides. Furthermore, 2-MeTHF often facilitates easier work-up procedures due to its lower miscibility with water.

Impurity profiling is a crucial aspect of process chemistry. In the context of a Grignard synthesis of this compound, potential impurities could arise from the Wurtz coupling of the Grignard reagent, side reactions with the pyrimidine ring, or incomplete reaction. The optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reactants, would be essential to minimize the formation of these impurities. The development of a scalable purification method, such as crystallization or chromatography, would also be a key focus of the scale-up investigation.

Below is a data table illustrating potential parameters for the optimization of a Grignard reaction for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | THF | 2-MeTHF | Toluene/THF mixture | Improved safety and work-up with 2-MeTHF |

| Temperature | 25°C | 0°C | -20°C | Reduced byproduct formation at lower temperatures |

| Addition Time | 30 min | 2 hours | 4 hours | Better temperature control with slower addition |

| Equivalents of Grignard Reagent | 1.1 | 1.5 | 2.0 | Higher conversion but increased impurities with excess reagent |

Friedel-Crafts Acylation Route: Process Optimization and Scale-Up

An alternative scalable approach is the Friedel-Crafts acylation of a pyrimidine substrate with 4-chlorobenzoyl chloride. This reaction is a fundamental method for the synthesis of aryl ketones; however, its application to electron-deficient heterocycles like pyrimidine can be challenging and requires careful optimization for large-scale production.

A significant hurdle in scaling up Friedel-Crafts acylation is the use of stoichiometric amounts of strong Lewis acid catalysts, such as aluminum chloride (AlCl₃). On an industrial scale, this leads to the generation of large quantities of acidic waste, posing environmental and disposal challenges. Consequently, a key area of process research would be the development of a catalytic Friedel-Crafts reaction. The use of milder, catalytic Lewis acids (e.g., zinc salts) or Brønsted acids could significantly improve the process's green credentials and reduce the cost associated with catalyst procurement and waste management.

The solvent choice in a large-scale Friedel-Crafts reaction is also critical. Traditional solvents like nitrobenzene (B124822) or carbon disulfide are often avoided in industrial settings due to their toxicity and environmental concerns. The investigation of alternative, less hazardous solvents would be a priority. The reaction kinetics and selectivity are highly dependent on the solvent, and extensive screening would be necessary to identify a suitable replacement that provides good yields and a favorable impurity profile.

Work-up and product isolation for large-scale Friedel-Crafts reactions can be complicated by the need to quench the Lewis acid and separate the product from the resulting inorganic salts. The development of a robust and efficient work-up procedure that minimizes the use of water and facilitates the isolation of the pure product is a critical aspect of process development. This might involve extraction, crystallization, or a combination of techniques.

The following table outlines potential areas of investigation for the optimization of a Friedel-Crafts acylation for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | AlCl₃ (stoichiometric) | FeCl₃ (catalytic) | Zeolite (heterogeneous) | Reduced waste and catalyst loading with catalytic options |

| Solvent | Dichloromethane | Nitrobenzene | High-boiling ether | Improved safety and environmental profile with alternative solvents |

| Temperature | 0°C | 25°C | 80°C | Increased reaction rate at higher temperatures, but potential for side reactions |

| Reaction Time | 2 hours | 8 hours | 24 hours | Optimization of conversion versus throughput |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and stereochemistry of a molecule.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of (4-Chlorophenyl)(pyrimidin-5-yl)methanone is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and the 4-chlorophenyl rings.

The pyrimidine ring protons at positions 2, 4, and 6 are anticipated to appear as singlets or narrow multiplets in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the electron-withdrawing effect of the nitrogen atoms. Specifically, the proton at position 2 is likely to be the most deshielded.

The 4-chlorophenyl ring protons will present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to resonate at a lower field (around δ 7.8-8.0 ppm) compared to the protons meta to the carbonyl group (around δ 7.5-7.7 ppm), with a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-2 | ~9.2 - 9.4 | Singlet | N/A |

| Pyrimidine H-4/H-6 | ~8.8 - 9.0 | Singlet | N/A |

| 4-Chlorophenyl H-2'/H-6' | ~7.8 - 8.0 | Doublet | ~8.5 |

| 4-Chlorophenyl H-3'/H-5' | ~7.5 - 7.7 | Doublet | ~8.5 |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with those adjacent to nitrogen atoms being significantly deshielded. The carbon atoms of the 4-chlorophenyl ring will show four distinct signals, with the carbon bearing the chlorine atom and the carbon attached to the carbonyl group having characteristic chemical shifts.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 - 200 |

| Pyrimidine C-2 | ~158 - 162 |

| Pyrimidine C-4/C-6 | ~155 - 159 |

| Pyrimidine C-5 | ~130 - 135 |

| 4-Chlorophenyl C-1' | ~135 - 140 |

| 4-Chlorophenyl C-2'/C-6' | ~130 - 133 |

| 4-Chlorophenyl C-3'/C-5' | ~128 - 130 |

| 4-Chlorophenyl C-4' | ~138 - 142 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ortho and meta protons on the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations. Key expected correlations would be from the pyrimidine protons to the carbonyl carbon, and from the ortho-protons of the chlorophenyl ring to the carbonyl carbon, thus confirming the connectivity of the two ring systems to the ketone linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the molecule in solution, particularly the relative orientation of the two rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching vibration is anticipated in the region of 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration should be observable in the lower frequency region of the spectrum. Studies on various pyrimidine derivatives have provided insights into their characteristic vibrational modes. ijfans.orgrsc.orgacs.orgrsc.org

| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 1000 - 1100 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass of the molecular ion [M+H]⁺ of this compound (C₁₁H₇ClN₂O) is approximately 219.0325 Da.

Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns. sapub.orgnih.gov The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and pyrimidinyl cations.

Predicted Fragmentation Pattern:

[M]⁺• → [C₇H₄ClO]⁺ + [C₄H₃N₂]• (Formation of the 4-chlorobenzoyl cation)

[M]⁺• → [C₅H₃N₂O]⁺ + [C₆H₄Cl]• (Formation of the 5-pyrimidinoyl cation)

| Ion | Predicted m/z | Formula |

|---|---|---|

| [M]⁺• | ~218/220 | C₁₁H₇ClN₂O |

| [4-chlorobenzoyl]⁺ | ~139/141 | C₇H₄ClO |

| [pyrimidin-5-yl]⁺ | ~79 | C₄H₃N₂ |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While no experimental crystal structure for this compound is publicly available, predictions about its solid-state conformation can be made based on the crystal structures of similar compounds. mdpi.comnih.gov It is anticipated that the molecule would be non-planar, with a significant dihedral angle between the pyrimidine and the 4-chlorophenyl rings. This twist is a common feature in diaryl ketones and is due to steric hindrance between the ortho-hydrogens of the two rings.

The crystal packing would likely be influenced by intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These interactions would play a crucial role in the formation of a stable three-dimensional supramolecular architecture. The planarity of the pyrimidine ring itself is a well-established feature in related structures. ijfans.org

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

The principal electronic transitions observed in such aromatic and heteroaromatic ketones are typically π → π* and n → π* transitions.

π → π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the extended conjugation across the 4-chlorophenyl and pyrimidine rings through the carbonyl group. It is expected that these transitions would result in strong absorption bands in the UV region. For pyrimidine derivatives with conjugated aryl substituents, these bands can be red-shifted. nih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. The n → π* transitions are characteristically of much lower intensity compared to π → π* transitions. They typically appear as a separate, weaker band or a shoulder on the main absorption peak at a longer wavelength (lower energy).

Detailed Research Findings from Analogous Compounds:

While specific data for the title compound is scarce, studies on related 5-aroylpyrimidines and aryl-pyrimidine systems provide a basis for understanding its electronic properties. Research on pyrimidine-derived α-amino acids has shown that the combination of a π-deficient pyrimidine ring with electron-rich aryl substituents leads to charge-transfer-based fluorescence and red-shifted absorption bands. acs.orgnih.gov The 4-chlorophenyl group, with its electron-withdrawing chlorine atom, will modulate the electronic properties of the benzoyl moiety.

The photophysical properties of aryl-, arylvinyl-, and arylethynylpyrimidine derivatives have been investigated, revealing that the nature of the substituent on the aryl moieties and their position on the pyrimidine ring significantly impact the spectroscopic behavior. researchgate.net The carbonyl linker in an aroylpyrimidine facilitates electronic communication between the two ring systems.

The following table presents hypothetical UV-Visible absorption data for this compound in a common solvent like methanol, based on the expected behavior from analogous structures. This data is illustrative and serves to demonstrate the likely positions and nature of the absorption bands.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Chromophore |

| π → π | ~260 - 280 | High (~10,000 - 20,000) | Phenyl, Pyrimidine, Carbonyl |

| n → π | ~320 - 340 | Low (~100 - 500) | Carbonyl |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can predict a wide range of properties, from the spatial distribution of electrons to the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For (4-Chlorophenyl)(pyrimidin-5-yl)methanone, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G**, would be instrumental in determining its molecular geometry and electronic properties. nih.gov

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity between the pyrimidine (B1678525) and phenyl rings, connected by the carbonyl group, would be of significant interest as it influences the molecule's conjugation and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring and the carbonyl group.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms and the carbonyl carbon would be regions of lower electron density (electrophilic).

Illustrative DFT Data for this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate energy calculations and predictions of spectroscopic parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer a more precise description of the electronic structure.

These methods can be employed to calculate the total electronic energy, heats of formation, and to predict spectroscopic data such as infrared (IR), Raman, and UV-Visible spectra. Theoretical vibrational frequencies obtained from these calculations can be compared with experimental data to confirm the molecular structure and assign vibrational modes. For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone, C-Cl stretching, and various aromatic C-H and C=C/C=N stretching and bending modes.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and biological activity. Conformational analysis of this compound would involve exploring the potential energy surface (PES) by systematically rotating the single bonds, particularly the bonds connecting the phenyl and pyrimidine rings to the carbonyl carbon.

This analysis would identify the most stable conformers (energy minima on the PES) and the transition states for their interconversion. The relative energies of different conformers would indicate their population at a given temperature. It is hypothesized that the most stable conformation would involve a non-planar arrangement of the two rings to minimize steric hindrance, while still allowing for some degree of electronic conjugation through the carbonyl bridge.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, an MD simulation could reveal how the molecule behaves in an aqueous solution, including its solvation and the flexibility of its structure. It could also be used to explore its interactions with a biological target, such as an enzyme or receptor, providing insights into its potential mechanism of action if it were to be investigated as a bioactive compound.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO gap, electronegativity, chemical hardness, and electrophilicity index, can provide a quantitative measure of a molecule's reactivity.

For this compound, these descriptors would suggest that the molecule could participate in both electrophilic and nucleophilic reactions. The electron-rich chlorophenyl ring might be susceptible to electrophilic attack, while the electron-deficient pyrimidine ring and the carbonyl carbon would be targets for nucleophiles. Computational studies could also model the reaction pathways for specific chemical transformations, identifying transition states and calculating activation energies to predict the feasibility and kinetics of a reaction.

QSAR and QSPR Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

While a QSAR/QSPR study would require data for a series of related compounds, one could envision a study where this compound is included. Molecular descriptors for this compound, such as its molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic and topological indices, would be calculated. These descriptors would then be used in conjunction with experimental data for a set of analogous molecules to build a predictive model. Such a model could then be used to estimate the biological activity or properties of other, as-yet-unsynthesized, related compounds.

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution: Generally, electrophilic aromatic substitution on the pyrimidine ring is disfavored due to the deactivating effect of the two nitrogen atoms, which reduce the electron density of the ring. However, the C-5 position is the most electron-rich and, therefore, the most likely site for electrophilic attack, should it occur. The presence of the strongly deactivating 4-chlorobenzoyl group at the C-5 position further diminishes the ring's nucleophilicity, making electrophilic substitution exceptionally challenging. Reactions such as nitration or halogenation would require harsh conditions and are expected to proceed with low yields, if at all.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the nitrogen atoms and thus most activated towards nucleophilic attack. While (4-Chlorophenyl)(pyrimidin-5-yl)methanone itself does not possess a good leaving group at these positions, derivatives such as 5-acyl-2-halopyrimidines or 5-acyl-4-halopyrimidines would be expected to readily undergo substitution by a variety of nucleophiles. Kinetic studies on the piperidinolysis of fluoropyrimidines have shown that they are significantly more reactive than other corresponding halogenopyrimidines. rsc.org

An interesting phenomenon, termed "the inverse of reactivity," has been observed in related systems. For instance, the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines results in the substitution of the 2-methylsulfonyl group, whereas the corresponding esters react at the 5-chloro position. rsc.org This highlights the subtle electronic and steric factors that can dictate the regioselectivity of nucleophilic attack on the pyrimidine ring.

Reactivity at the Carbonyl Moiety

The carbonyl group of the methanone (B1245722) is a primary site of reactivity. The carbon atom is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles.

Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions. For instance, reduction with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, (4-chlorophenyl)(pyrimidin-5-yl)methanol. The general mechanism for such reductions involves the transfer of a hydride ion to the carbonyl carbon. umich.edu

Condensation Reactions: The carbonyl group can also participate in condensation reactions with amines and their derivatives to form imines (Schiff bases) or with carbanions in reactions like the Wittig reaction to form alkenes.

Catalytic Transformations Involving this compound

The presence of both a heteroaromatic ring and a carbonyl group allows for a range of catalytic transformations.

Catalytic Hydrogenation: The carbonyl group can be selectively reduced to a methylene (B1212753) group (CH2) via catalytic hydrogenation under specific conditions, a reaction known as deoxygenation. More commonly, catalytic hydrogenation of the ketone over catalysts like palladium, platinum, or nickel will produce the corresponding alcohol. umich.edugoogle.com The choice of catalyst and reaction conditions is crucial to control the selectivity between the reduction of the carbonyl group and the hydrogenation of the pyrimidine or phenyl rings. Studies on the catalytic hydrogenation of ketones have explored various ruthenium and iridium complexes as efficient catalysts. researchgate.net The thermodynamic and kinetic aspects of these reactions, including the concept of hydricity, have been used to predict catalyst performance. pnnl.gov

Cross-Coupling Reactions: While the parent molecule is not directly suited for standard cross-coupling reactions, halogenated derivatives of this compound could be valuable substrates. For example, a 2- or 4-chloropyrimidine (B154816) derivative could undergo Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of various substituents onto the pyrimidine ring. Similarly, the 4-chlorophenyl group could potentially participate in cross-coupling reactions, although this would likely require more forcing conditions.

The synthesis of pyrimidines often involves catalytic methods where ketones are used as starting materials, reacting with amidines or nitriles in the presence of copper or iron catalysts. mdpi.comorganic-chemistry.org This highlights the importance of the ketone functionality in the catalytic construction of the pyrimidine scaffold itself.

Photochemical Reactivity and Excited State Behavior

The presence of the aryl ketone chromophore suggests that this compound is likely to be photochemically active. Aryl ketones are known to absorb UV light, leading to the formation of excited singlet and triplet states.

The excited triplet state of aryl ketones can undergo a variety of photochemical reactions, including:

Norrish Type I and Type II reactions: These are characteristic photochemical reactions of ketones, involving cleavage of the α-carbon-carbonyl bond (Type I) or intramolecular hydrogen abstraction (Type II).

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to the corresponding pinacol (B44631) or alcohol.

Photosensitization: The excited triplet state of the aryl ketone can transfer its energy to other molecules, acting as a photosensitizer. For example, aromatic ketones are known to photosensitize the formation of cyclobutane (B1203170) pyrimidine dimers in DNA by triplet energy transfer. acs.org

The specific photochemical behavior of this compound would depend on factors such as the solvent, the presence of quenchers, and the specific wavelength of irradiation. Photochemical reductive deamination of α-amino aryl alkyl ketones has been reported, showcasing the diverse photochemical reactivity of such systems. rsc.org Furthermore, studies on the photodecarbonylation of γ-aryl aldehydes provide insights into related photochemical processes. researchgate.net The photochemistry of pyrimidine-2-thione derivatives with alkynes and alkenes has also been investigated, revealing complex reaction pathways. researchgate.net

Radical Reactions and Pathways

Radical reactions involving the pyrimidine moiety are of significant interest, particularly in the context of biological systems. The pyrimidine ring can be attacked by radicals, or pyrimidine-based radicals can themselves initiate further reactions.

For instance, hydroxyl radicals can add to the C5=C6 double bond of pyrimidine bases in DNA, leading to the formation of pyrimidine-type radicals. nih.gov These radicals can then undergo further reactions, such as addition to neighboring nucleobases, resulting in DNA cross-links. While these studies are in a biological context, they provide fundamental insights into the potential for radical addition reactions with the pyrimidine ring of this compound.

The synthesis of pyrimidines can also involve radical pathways. For example, the reaction of ketones with amidines in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is proposed to proceed through a radical mechanism. organic-chemistry.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The investigation of the complex reactions of this compound and related compounds relies heavily on kinetic and spectroscopic techniques to elucidate reaction mechanisms.

Kinetic Studies: By monitoring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature, or solvent), detailed information about the reaction mechanism, including the rate-determining step and the nature of the transition state, can be obtained. For example, a kinetic study of the formation of a pyrimidine thione from the reaction of a cyclohexanone (B45756) derivative with thiourea (B124793) followed a pseudo-first-order process, consistent with a nucleophilic attack at the carbonyl group. researchgate.net

Spectroscopic Methods: A variety of spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates.

NMR Spectroscopy (1H, 13C): Provides detailed structural information about molecules in solution, allowing for the unambiguous identification of reaction products and, in some cases, stable intermediates.

IR Spectroscopy: Useful for identifying the presence of specific functional groups, such as the carbonyl group (C=O), and monitoring their transformation during a reaction.

UV-Vis Spectroscopy: Can be used to monitor the progress of reactions involving chromophores and to study the electronic properties of molecules and their excited states.

Mass Spectrometry: Provides information about the molecular weight and fragmentation patterns of molecules, aiding in their identification.

The combination of these techniques allows for a comprehensive understanding of the reaction pathways. For example, the synthesis and characterization of various pyrimidine derivatives often include detailed spectroscopic data to confirm their structures. researchgate.netresearchgate.net

Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Focus

In Vitro Biochemical Target Identification and Validation

No specific biochemical targets for (4-Chlorophenyl)(pyrimidin-5-yl)methanone have been identified in the reviewed literature.

Pre-clinical Efficacy in Relevant Biological Models

No studies demonstrating the efficacy of this compound in cell lines, organotypic cultures, or ex vivo systems were found.

Modulation of Specific Biological Pathways

There is no information available on the modulation of any specific biological pathways by this compound.

Due to the lack of specific data for this compound, no data tables or detailed research findings can be presented.

Molecular Docking and Ligand-Based Drug Design for Target Interaction

Computational approaches, including molecular docking and ligand-based drug design, are pivotal in elucidating the potential therapeutic applications and mechanisms of action of novel chemical entities. These in silico methods provide valuable insights into how a compound like this compound might interact with specific biological targets at a molecular level. This understanding is crucial for guiding further experimental studies and for the rational design of more potent and selective analogs.

As of the latest available research, specific molecular docking and ligand-based drug design studies focusing solely on This compound are not extensively detailed in publicly accessible scientific literature. While research exists for structurally related compounds, such as derivatives of (4-chlorophenyl)methanone linked to other heterocyclic systems like pyrazoline or quinazolinone, and for various other pyrimidine (B1678525) derivatives, a direct and detailed computational analysis of the title compound itself is not prominently documented.

In general, molecular docking simulations for a compound such as this compound would involve predicting its preferred binding orientation within the active site of a target protein. This process calculates the binding affinity, or docking score, which estimates the strength of the interaction. Key interactions typically identified include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues of the protein. For instance, the pyrimidine ring could act as a hydrogen bond acceptor, while the chlorophenyl group might engage in hydrophobic or halogen bonding interactions.

Ligand-based drug design, on the other hand, would utilize the known structure of this compound to develop pharmacophore models or quantitative structure-activity relationship (QSAR) models. A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model could then be used to screen virtual libraries of compounds to identify other molecules with similar features that might exhibit comparable biological effects.

Although specific data tables and detailed research findings for the molecular docking and ligand-based design of this compound are not available, the principles of these computational methods provide a framework for how its potential biological activity could be investigated and optimized. Future research in this area would be invaluable for uncovering the therapeutic potential of this compound.

Structure Activity Relationship Sar and Medicinal Chemistry Principles

Systematic Substituent Effects on Biological Activity and Reactivity

The biological activity and reactivity of the (4-Chlorophenyl)(pyrimidin-5-yl)methanone scaffold are highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and the phenyl rings. In related diaryl pyrimidine series, systematic variations have demonstrated that even minor electronic and steric modifications can lead to significant changes in potency and selectivity against biological targets.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Analogous Diaryl Pyrimidine Series

| Substituent at para-position of Phenyl Ring | Relative Biological Activity | Key Observations |

|---|---|---|

| -Cl | Baseline | The chloro group provides a balance of lipophilicity and electronic properties. |

| -OCH₃ | Often increased | Methoxy groups can act as hydrogen bond acceptors and may enhance binding affinity. nih.gov |

| -NO₂ | Variable | The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the phenyl ring. |

Structural Modification of the Pyrimidine Heterocycle

The pyrimidine ring is a critical component of the this compound pharmacophore, often involved in crucial hydrogen bonding interactions with the hinge region of kinase active sites. nih.gov Modifications to this heterocycle can profoundly impact binding affinity and selectivity.

Key modifications and their observed effects in analogous systems include:

Substitution at the C2 and C4 positions: In many pyrimidine-based kinase inhibitors, these positions are crucial for establishing hydrogen bonds with the protein backbone. The introduction of amino or substituted amino groups at these positions is a common strategy to enhance potency. nih.gov

Substitution at the C5 position: The C5 position is often solvent-exposed, and modifications here can be used to improve physicochemical properties such as solubility without negatively impacting binding. For example, the incorporation of a fluorine atom at the C5 position of certain pyrimidine inhibitors led to highly potent compounds. nih.gov

Fusion of the pyrimidine ring: The pyrimidine scaffold can be fused with other rings to create bicyclic systems like pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines. These fused systems can provide additional interaction points with the target protein and have been successfully employed in the development of potent kinase inhibitors. nih.govresearchgate.net

Table 2: Impact of Pyrimidine Ring Modifications on Kinase Inhibitory Activity in Analogous Series

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Amino group at C2/C4 | Generally increases | Forms key hydrogen bonds with the kinase hinge region. nih.gov |

| Fluorine at C5 | Can increase potency | May alter the electronic properties and conformation of the pyrimidine ring. nih.gov |

Variation of the Chlorophenyl Moiety

The 4-chlorophenyl group in the parent scaffold occupies a hydrophobic pocket in many target enzymes. Variations in this moiety can influence the potency and selectivity of the compound.

Position of the Chloro Substituent: The position of the halogen on the phenyl ring is often critical. In a series of ortho-chlorophenyl substituted pyrimidines, the ortho-chloro group was found to be important for inducing a specific binding mode. acs.org Moving the substituent to the meta or para position can lead to a significant loss of potency. nih.gov

Nature of the Substituent: Replacing the chloro group with other substituents can modulate activity. Electron-donating groups (e.g., methoxy) or other halogens (e.g., fluorine, bromine) can alter the electronic and steric profile of the molecule, leading to different interactions with the target. In some series, small, lipophilic, electron-withdrawing groups on the phenyl ring have been shown to enhance potency. researchgate.net

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions and improved properties. For example, replacing a phenyl group with a pyridyl group has been shown to improve physicochemical properties in some drug candidates.

Alterations to the Carbonyl Linker

The carbonyl group in this compound acts as a linker between the two aromatic rings and can also participate in hydrogen bonding with the target protein. Modifications to this linker can significantly affect the compound's conformation and binding mode.

While direct studies on modifying the carbonyl linker in the specific title compound are limited, research on other diaryl ketones provides valuable insights. The electrophilic nature of the carbonyl carbon is often important for activity. nih.gov

Table 3: Potential Bioisosteric Replacements for the Carbonyl Linker and Their Rationale

| Bioisosteric Replacement | Potential Impact on Properties | Rationale |

|---|---|---|

| Oxetane (B1205548) | Improved metabolic stability and solubility | The oxetane ring can act as a hydrogen bond acceptor, similar to a ketone, while offering a more three-dimensional structure. |

| Sulfoximine | Enhanced polarity and hydrogen bonding capacity | Can mimic the geometry and electronic properties of a carbonyl group. |

Development of Pharmacophore Models

Pharmacophore models are essential tools in medicinal chemistry for identifying the key structural features required for biological activity. For pyrimidine-based inhibitors, a typical pharmacophore model would include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms in the pyrimidine ring, which are crucial for hinge binding in kinases.

Hydrogen Bond Donors: Often incorporated as substituents on the pyrimidine or phenyl rings.

Aromatic/Hydrophobic Regions: Representing the pyrimidine and phenyl rings, which engage in hydrophobic and π-stacking interactions with the target protein.

A study on phenylaminopyrimidine-based derivatives led to the development of a seven-point pharmacophore model that included one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov Another pharmacophore modeling study on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors resulted in a five-point model. nih.govsemanticscholar.org These models serve as valuable guides for the design of new, more potent inhibitors. frontiersin.orgunipi.itnih.gov

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. acs.org In the context of this compound and its analogs, several bioisosteric replacements can be considered:

Pyrimidine Ring Bioisosteres: The pyrimidine ring can be replaced by other heterocycles that can maintain the key hydrogen bonding interactions. Fused systems like pyrazolo[3,4-d]pyrimidines are considered bioisosteres of the adenine (B156593) ring of ATP and have been successfully used in the design of kinase inhibitors. nih.govrsc.org

Chlorophenyl Moiety Bioisosteres: The 4-chlorophenyl group can be replaced with other substituted aromatic or heteroaromatic rings to explore different binding pockets or improve properties. For example, replacement with a pyridine (B92270) ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor and potentially improve solubility. nih.gov

Carbonyl Linker Bioisosteres: As discussed in section 7.4, the carbonyl group can be replaced with various bioisosteres to modulate the compound's properties. For instance, a 1,2,4-triazole (B32235) has been successfully used as a bioisostere for a key amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, maintaining crucial hydrogen bonds. acs.org

The success of a bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment.

Emerging Applications Beyond Biological Systems

Materials Science Applications

The unique electronic and structural characteristics of both the pyrimidine (B1678525) and chlorophenyl moieties suggest that their combination in (4-Chlorophenyl)(pyrimidin-5-yl)methanone could theoretically be explored for various materials science applications. Pyrimidine derivatives, in general, are known for their electron-deficient nature, which is a desirable property in many electronic materials. nbinno.comnih.govresearchgate.net

Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Organic Photovoltaics)

Currently, there is no specific research detailing the use of this compound in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, pyrimidine-containing compounds have been investigated for their potential in organic electronics due to their electron-transporting capabilities. researchgate.netresearchgate.net The electron-withdrawing nature of the pyrimidine ring, combined with the halogenated phenyl group, could impart favorable electronic properties for use as an electron-transporting or host material in OLEDs. Further research would be necessary to synthesize and characterize the photophysical and electrochemical properties of this specific compound to determine its suitability for such applications.

Supramolecular Assemblies and Self-Assembled Systems

The potential for this compound to form supramolecular assemblies has not been explored in the available literature. The nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors, potentially enabling the formation of ordered structures through self-assembly. The planar nature of the aromatic rings might also contribute to stacking interactions. However, without experimental data, this remains a theoretical possibility.

Catalysis and Ligand Design

The nitrogen atoms within the pyrimidine ring of this compound offer potential coordination sites for metal ions, suggesting a possible role in catalysis, although no specific applications have been reported.

Ligands for Transition Metal Catalysis

Pyrimidine derivatives are known to act as ligands in transition metal catalysis. nih.govresearchgate.netacs.orgekb.eg The two nitrogen atoms of the pyrimidine ring can chelate to a metal center, influencing its catalytic activity. The electronic properties of the this compound, influenced by the chloro-substituent, could modulate the electron density at the metal center, thereby tuning its reactivity. Synthetic efforts to create and test complexes of this compound with various transition metals would be the first step in exploring this potential.

Organocatalytic Applications

While pyrimidine structures can be found in some organocatalysts, there is no evidence of this compound being used in this capacity. rsc.orgtandfonline.com The basicity of the pyrimidine nitrogen atoms could potentially be harnessed for base-catalyzed reactions. However, the development and application of this specific compound as an organocatalyst have not been documented.

Despite a comprehensive search for the chemical compound "this compound," information regarding its specific application as an advanced synthetic intermediate in organic synthesis is not available in the provided search results. Consequently, the generation of a detailed article adhering to the requested structure and content inclusions is not possible at this time.

The search results yielded information on a variety of other heterocyclic compounds containing a "(4-chlorophenyl)methanone" or a similar structural moiety. These related, but distinct, compounds have been utilized in the synthesis of diverse derivatives with potential applications in medicinal chemistry. However, no specific research findings, reaction schemes, or data tables detailing the use of "this compound" as a precursor or intermediate in organic synthesis were found.

Synthesis and Characterization of Derivatives and Analogs

Rational Design of Novel (4-Chlorophenyl)(pyrimidin-5-yl)methanone Analogs

The rational design of analogs of this compound is a scientifically driven process aimed at optimizing the compound's biological activity. This approach relies heavily on understanding the structure-activity relationships (SAR), where modifications to the molecular structure are correlated with changes in biological efficacy. nih.govnih.gov

A key strategy involves computational and molecular modeling studies to predict how newly designed analogs will interact with their biological targets. For instance, in the development of related heterocyclic compounds like pyrazoles and thieno[3,2-d]pyrimidines, molecular docking is used to elucidate the binding mode of analogs within the active site of a target protein, such as the colchicine (B1669291) binding site of tubulin. nih.govnih.gov This allows researchers to design modifications that enhance binding affinity. For analogs of this compound, this could involve altering substituents on either the phenyl or pyrimidine (B1678525) ring to improve interactions with specific amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By analyzing a dataset of related compounds, QSAR models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity. mdpi.com This information guides the design of new analogs with a higher probability of success. For example, studies on related triazolopyrimidine analogs have used QSAR to identify functionalities necessary for developing more potent agents. mdpi.com

Bioisosteric replacement is also a common tactic. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For instance, the chlorine atom on the phenyl group might be replaced with other halogens (F, Br) or a trifluoromethyl group to modulate electronic properties and lipophilicity. Similarly, the pyrimidine ring could be replaced by other heterocyclic systems like triazine or pyridine (B92270) to explore different hydrogen bonding patterns and geometries. nih.govnih.gov

General Synthetic Approaches for Structurally Diverse Derivatives

The synthesis of structurally diverse derivatives of this compound builds upon established methods for creating pyrimidine-containing compounds. researchgate.netgrowingscience.com The core of the molecule, the pyrimidinyl ketone, can be synthesized through various routes, which are then adapted to introduce diversity.

One of the most common methods for constructing the pyrimidine ring is through condensation reactions. These typically involve reacting a compound with an amidine structure (like urea (B33335) or guanidine (B92328) derivatives) with a three-carbon component, such as a 1,3-dicarbonyl compound or its equivalent. wjarr.comresearchgate.net Modifications to either of these starting materials allow for the introduction of various substituents onto the pyrimidine ring.

For creating the ketone linkage at the 5-position of the pyrimidine, a key intermediate is often a 5-cyanopyrimidine (B126568) or a pyrimidine-5-carboxylic acid derivative. The cyano group can be converted to a ketone via a Grignard reaction, where an organomagnesium reagent (e.g., 4-chlorophenylmagnesium bromide) attacks the nitrile. clockss.org Alternatively, pyrimidine-5-carboxylic acid can be activated and coupled with an appropriate organometallic reagent or used in a Friedel-Crafts-type acylation.

Modern cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, provide flexible methods for modifying the pyrimidine and phenyl rings. researchgate.net For example, a halogenated pyrimidine precursor could be coupled with a 4-chlorophenylboronic acid derivative. This approach is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of a broad library of analogs. organic-chemistry.org

Multicomponent reactions have also emerged as efficient strategies for generating pyrimidine derivatives in a single step from simple starting materials, such as ketones, aldehydes, and amidines. organic-chemistry.orgmdpi.com These methods offer an atom-economical and straightforward route to complex molecular architectures.

Comparative Analysis of Reactivity and Biological Profile of Analogs

Once a series of this compound analogs is synthesized, a comparative analysis is crucial to identify promising candidates. This involves evaluating both their chemical reactivity and their biological profiles.

The biological activity of pyrimidine derivatives is vast, with documented applications as anticancer, antimicrobial, and antiviral agents. wjarr.comresearchgate.netuobasrah.edu.iq Analogs of the title compound are typically screened against a panel of relevant biological targets. For example, in the context of anticancer research, compounds might be tested for their ability to inhibit specific enzymes like kinases or to disrupt cellular processes like microtubule polymerization. nih.gov

Structure-activity relationship (SAR) studies are central to this analysis. By comparing the biological potency of analogs with different substituents, researchers can deduce which molecular features are critical for activity. For example, an SAR study on 1,2,4-triazine (B1199460) antagonists revealed that substituting the anisole (B1667542) groups with halides decreased activity in a size-dependent manner, while modification of an indole (B1671886) moiety showed that an N-H bond was crucial for forming a hydrogen bond with the target receptor. nih.gov Similarly, for this compound analogs, researchers would systematically vary substituents at different positions on both rings to map out the SAR.

The table below illustrates a hypothetical SAR study for a series of analogs, comparing their inhibitory concentration (IC₅₀) against a target enzyme.

| Compound ID | R1 (on Pyrimidine) | R2 (on Phenyl) | IC₅₀ (µM) |

| 1 (Parent) | H | 4-Cl | 10.5 |

| 2 | 2-NH₂ | 4-Cl | 5.2 |

| 3 | H | 4-F | 15.8 |

| 4 | H | 4-CF₃ | 8.1 |

| 5 | 2-NH₂ | 4-CF₃ | 2.3 |

From this hypothetical data, one could infer that a 2-amino group on the pyrimidine ring enhances potency (compare compounds 1 and 2). It also suggests that an electron-withdrawing trifluoromethyl group at the 4-position of the phenyl ring is more favorable than a chlorine atom (compare compounds 1 and 4), and that combining these favorable modifications leads to a significantly more potent compound (compound 5).

Exploration of Functional Group Diversity

To fully explore the chemical space around the this compound scaffold, a wide diversity of functional groups is introduced. This exploration aims to fine-tune the compound's properties, including potency, selectivity, and pharmacokinetic characteristics.

Modifications on the Phenyl Ring: The 4-chloro substituent can be replaced with a variety of other groups to probe electronic and steric effects.

Halogens: Fluorine, bromine, and iodine are used to modulate the electronic nature and lipophilicity.

Alkyl/Alkoxy Groups: Small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can be introduced to explore the effect of electron-donating groups and steric bulk. nih.gov

Electron-Withdrawing Groups: Groups like nitro (NO₂) or cyano (CN) are used to significantly alter the electronic properties of the ring.

Modifications on the Pyrimidine Ring: The pyrimidine ring offers several positions (2, 4, and 6) for substitution.

Amino Groups: Introducing substituted or unsubstituted amino groups can provide hydrogen bond donors and acceptors, which are often crucial for target binding. nih.gov

Hydroxyl/Alkoxy Groups: These can also act as hydrogen bonding partners.

Thioethers: As seen in related heterocyclic inhibitors, alkylthio groups can sometimes enhance potency. nih.gov

The table below summarizes the types of functional groups that are commonly explored in the design of such analogs.

| Molecular Scaffold | Position of Modification | Examples of Functional Groups | Potential Impact |

| Phenyl Ring | Para-position (C4) | -F, -Br, -I, -CH₃, -OCH₃, -CF₃, -CN | Modulate electronics, lipophilicity, metabolic stability |

| Pyrimidine Ring | C2-position | -NH₂, -NHR, -OH, -SCH₃ | Introduce H-bonding, alter solubility |

| Pyrimidine Ring | C4/C6-positions | -CH₃, -NH₂, Phenyl, Heteroaryl | Increase steric bulk, explore new binding interactions |

| Methanone (B1245722) Linker | Carbonyl (C=O) | -C(NOH)- (Oxime), -CH(OH)- (Alcohol) | Change geometry, remove H-bond acceptor |

This systematic exploration of functional group diversity, guided by rational design principles, is essential for the iterative process of drug discovery, leading to the identification of analogs with superior biological profiles. researchgate.net

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. kuey.netrasayanjournal.co.in Future research into the synthesis of (4-Chlorophenyl)(pyrimidin-5-yl)methanone will likely prioritize the development of methodologies that are not only efficient in terms of yield but also environmentally benign.

Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. researchgate.net Future endeavors should explore:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques have the potential to significantly reduce reaction times and improve yields. kuey.netrasayanjournal.co.in The application of microwave irradiation or ultrasonication could facilitate key bond-forming reactions in the synthesis of the target molecule, minimizing energy consumption. researchgate.net

Solvent-Free and Aqueous Medium Reactions: Moving away from volatile organic solvents is a core tenet of green chemistry. Research into solid-state reactions or conducting syntheses in water could drastically reduce the environmental footprint of producing this compound. kuey.netjocpr.comresearchgate.net

Catalytic Approaches: The use of recyclable heterogeneous catalysts or biocatalysts can enhance the sustainability of the synthesis. kuey.net Identifying or developing catalysts that can be easily recovered and reused for multiple reaction cycles would be a significant advancement. Multicomponent reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single step, also present a promising avenue for efficient and atom-economical synthesis. rasayanjournal.co.in

A comparative look at conventional versus potential green synthetic approaches is presented in the table below.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Energy Source | Thermal heating | Microwaves, Ultrasound |

| Solvent | Organic solvents (e.g., DMF, THF) | Water, Ionic Liquids, or Solvent-free |

| Catalyst | Homogeneous catalysts (often not recycled) | Recyclable heterogeneous catalysts, Biocatalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Higher | Minimized |

| Atom Economy | Moderate | High (especially with MCRs) |

Discovery of Novel Biological Targets and Therapeutic Applications

The pyrimidine (B1678525) nucleus is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. kuey.netnih.gov The conjugation of this scaffold with a (4-chlorophenyl)methanone moiety opens up new possibilities for therapeutic interventions.

Future research should focus on a systematic biological evaluation of this compound and its derivatives to identify novel biological targets and expand its therapeutic potential. Key areas for exploration include:

Anticancer Activity: Pyrimidine derivatives have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), and as tubulin polymerization inhibitors. nih.govnih.govnih.gov Investigating the effect of this compound on these and other cancer-related targets is a logical next step.

Antimicrobial Properties: The pyrimidine core is found in several antibacterial and antifungal drugs. Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications. nih.gov

Neurological Disorders: Research on related (4-chlorophenyl) methanone (B1245722) derivatives has indicated potential anticonvulsant activity. ijper.orgresearchgate.net This suggests that this compound could be a candidate for development as a therapeutic agent for epilepsy or other neurological conditions.

A summary of potential therapeutic applications and corresponding biological targets is provided below.

| Therapeutic Area | Potential Biological Target(s) |

| Oncology | EGFR, Tubulin, other kinases |

| Infectious Diseases | Dihydrofolate reductase (DHFR), other essential microbial enzymes |

| Neurology | Mitochondrial branched-chain aminotransferase (BCATm), ion channels |

| Inflammation | Cyclooxygenase (COX) enzymes, cytokines |

Advancements in Computational Modeling for Predictive Research

In silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in modern drug discovery and materials science. nih.govnih.gov These computational approaches can predict the biological activity and physical properties of molecules, thereby guiding synthetic efforts and reducing the need for extensive and costly experimental screening.

For this compound, future computational research should aim to:

Develop Predictive QSAR Models: By synthesizing a library of derivatives with systematic structural modifications and evaluating their biological activity, robust QSAR models can be developed. These models will help in identifying the key structural features that govern the molecule's therapeutic efficacy.

Perform Extensive Molecular Docking Studies: Docking simulations can be used to predict the binding affinity and mode of interaction of this compound with a wide range of biological targets. ijper.orgresearchgate.net This can help in identifying the most promising therapeutic applications and in designing more potent and selective analogs.

Predict ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. Computational tools can be employed to assess the drug-likeness of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com

The following table outlines the key computational approaches and their potential applications in the study of this compound.

| Computational Technique | Application |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. ijper.orgresearchgate.net |

| QSAR | Identification of structure-activity relationships to guide lead optimization. |

| ADMET Prediction | Assessment of pharmacokinetic and toxicity profiles. mdpi.com |

| Density Functional Theory (DFT) | Calculation of electronic properties to understand reactivity and potential for materials applications. nih.govmdpi.com |

Integration into Multifunctional Materials and Devices

The unique electronic properties of the pyrimidine ring make it an attractive component for the development of novel organic materials. alfa-chemistry.comresearchgate.net The electron-deficient nature of the pyrimidine unit makes it suitable for use in electron-transporting materials. alfa-chemistry.com Future research should explore the potential of this compound as a building block for multifunctional materials and its integration into electronic devices.

Promising areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds have been successfully employed as host materials and electron-transporting layers in OLEDs. alfa-chemistry.comrsc.org The incorporation of this compound into the design of new emitters or transport materials could lead to devices with improved efficiency and stability. nih.gov